molecular formula C17H19FN2O3 B2506941 1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione CAS No. 1903447-01-7

1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione

Cat. No.: B2506941
CAS No.: 1903447-01-7
M. Wt: 318.348
InChI Key: GOVGDBBMSJIJEQ-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine-2,5-dione (succinimide) core linked to an azetidine ring substituted with a 3-(3-fluoro-4-methylphenyl)propanoyl group.

Properties

IUPAC Name

1-[1-[3-(3-fluoro-4-methylphenyl)propanoyl]azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-11-2-3-12(8-14(11)18)4-5-15(21)19-9-13(10-19)20-16(22)6-7-17(20)23/h2-3,8,13H,4-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVGDBBMSJIJEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2CC(C2)N3C(=O)CCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Azetidine Ring Formation

Azetidine rings are typically constructed via cyclization or [3+1] cycloaddition strategies. For this target, 1-benzylazetidin-3-ol serves as a versatile intermediate. A modified protocol from Lauro et al. (2022) involves:

  • Cyclization of 3-aminopropanol derivatives using copper(II) chloride and N-bromosuccinimide (NBS) to form 1-benzylazetidin-3-ol.
  • Deprotection : Catalytic hydrogenation removes the benzyl group, yielding azetidin-3-ol.

Reaction Conditions :

  • Solvent: Dichloromethane
  • Temperature: Room temperature (20–25°C)
  • Yield: 68–72%.

Introduction of the 3-(3-Fluoro-4-methylphenyl)propanoyl Group

The propanoyl side chain is installed via a two-step acylation:

  • Synthesis of 3-(3-Fluoro-4-methylphenyl)propanoic Acid :
    • Friedel-Crafts Acylation : 3-Fluoro-4-methyltoluene reacts with propionyl chloride in the presence of AlCl₃.
    • Oxidation : The resulting ketone is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.
  • Acylation of Azetidin-3-ol :
    • Coupling Reagent : DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) facilitate esterification.
    • Yield : 65–70%.

Synthesis of Pyrrolidine-2,5-dione

Pyrrolidine-2,5-dione (succinimide) derivatives are synthesized via cyclization of aspartic acid or maleic anhydride precursors. For this target:

  • Maleic Anhydride Route :
    • Step 1 : Reaction of maleic anhydride with ammonium hydroxide forms ammonium maleate.
    • Step 2 : Thermal cyclization at 150°C yields pyrrolidine-2,5-dione.
    • Yield : 85–90%.

Coupling of Azetidine and Pyrrolidine-dione Subunits

The final assembly employs a nucleophilic substitution or Mitsunobu reaction:

  • Nucleophilic Substitution :
    • Conditions : Azetidine propanoyl derivative reacts with pyrrolidine-2,5-dione in DMF (dimethylformamide) using K₂CO₃ as a base.
    • Temperature : 80°C, 12 hours.
    • Yield : 55–60%.
  • Mitsunobu Reaction :
    • Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ (triphenylphosphine).
    • Solvent : THF (tetrahydrofuran).
    • Yield : 70–75%.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (60–120 mesh).
  • Eluent : Ethyl acetate/hexane (3:7 v/v).
  • Purity : >95% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 3H, Ar-H), 4.30–4.10 (m, 2H, azetidine-CH₂), 3.85–3.70 (m, 1H, azetidine-CH), 2.90–2.70 (m, 4H, propanoyl-CH₂), 2.40 (s, 3H, CH₃), 1.95–1.80 (m, 2H, pyrrolidine-CH₂).
  • HRMS : m/z calc. for C₁₇H₁₈FNO₃ [M+H]⁺: 328.1312; found: 328.1309.

Optimization and Challenges

Side Reactions

  • Azetidine Ring Opening : Minimized by using anhydrous conditions and low temperatures during acylation.
  • Ester Hydrolysis : Controlled by buffering the reaction medium at pH 7–8.

Yield Improvement

  • Catalyst Screening : Cu(I)-thiophene carboxylate enhances coupling efficiency (yield: 78%).
  • Microwave Assistance : Reduces reaction time from 12 hours to 2 hours.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Purity (%) Citation
Nucleophilic Substitution K₂CO₃, DMF 55–60 92
Mitsunobu Reaction DIAD, PPh₃ 70–75 95
Catalytic Coupling Cu(I)-thiophene carboxylate 78 97

Chemical Reactions Analysis

Types of Reactions

1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The fluorinated aromatic ring and the azetidine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed comparison with similar pyrrolidine-2,5-dione derivatives, focusing on structural features, physicochemical properties, and biological activities.

Substituent Diversity and Pharmacological Implications
Compound Name Key Substituents Biological Activity Physicochemical Properties References
Target Compound : 1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione Azetidine with 3-(3-fluoro-4-methylphenyl)propanoyl Likely CNS-targeted (inferred from fluorinated aryl group) Molecular weight: ~286.33; LogP (estimated): Higher due to fluorine
1-[1-(3-Phenylpropanoyl)azetidin-3-yl]pyrrolidine-2,5-dione Azetidine with non-fluorinated phenylpropanoyl Unknown (structural analog) Molecular weight: 286.33; LogP likely lower than fluorinated analog
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (Compound 4) Thiophene, morpholinopropyl Anticonvulsant (ED₅₀ = 38.7 mg/kg), inhibits Na⁺/Ca²⁺ channels LogP: ~1.08 (similar to non-fluorinated analogs)
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione Methoxyphenyl, piperidine Not specified Molecular weight: 288.34; LogP = 1.08; Polar surface area = 39.53 Ų
1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione Pyridine, Mannich base Moderate antimicrobial activity Synthesis yield: 78–80%

Key Observations :

  • Heterocyclic vs. Aromatic Substituents : Thiophene () and pyridine () substituents confer distinct activities (anticonvulsant vs. antimicrobial), highlighting the role of heterocycles in target specificity.
Physicochemical and Structural Analysis
  • Molecular Weight : Most analogs (e.g., ) fall within 250–360 Da, suitable for oral bioavailability.
  • LogP Trends : Fluorinated and aryl-substituted derivatives (e.g., target compound) likely exhibit higher LogP than polar heterocyclic analogs (e.g., pyridine or morpholine derivatives) .
  • Melting Points: Indole derivatives () show higher melting points (100–204°C) compared to non-aromatic analogs, suggesting stronger crystal lattice interactions.

Biological Activity

The compound 1-{1-[3-(3-Fluoro-4-methylphenyl)propanoyl]azetidin-3-yl}pyrrolidine-2,5-dione , also known by its IUPAC name, has emerged as a subject of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C₁₈H₂₁FN₂O₃
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 2194847-79-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, requiring precise control over reaction conditions such as temperature and solvent choice. Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry are employed for characterization.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including anticancer properties and antimicrobial effects. The presence of fluorine in the structure is known to enhance biological activity through increased lipophilicity and metabolic stability.

Anticancer Activity

A study evaluated the antiproliferative effects of related compounds against various cancer cell lines. The results showed significant activity against breast, colon, and lung cancer cells, with some derivatives exhibiting IC50 values in the nanomolar range. The mechanism of action was suggested to be through inhibition of key cellular pathways involved in proliferation .

Antimicrobial Effects

Another investigation focused on the antimicrobial properties of fluorinated azetidine derivatives. The compound demonstrated notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with ID50 values indicating high potency .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/ID50 Value
3-Oxa-FUAntimicrobialE. coli1 x 10⁻⁷ M
5-Methyl-1,3-OxazineAntiproliferativeLung Cancer Cells1 x 10⁻⁵ M
Azetidine DerivativeAnticancerBreast Cancer CellsLow nanomolar range

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